molecular formula C7H10O3 B2783748 Methyl 3-formylcyclobutane-1-carboxylate CAS No. 1784306-12-2

Methyl 3-formylcyclobutane-1-carboxylate

Cat. No.: B2783748
CAS No.: 1784306-12-2
M. Wt: 142.154
InChI Key: LGQLZBUFWUZWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-formylcyclobutane-1-carboxylate is an organic compound with the molecular formula C7H10O3. It is a cyclobutane derivative featuring both a formyl group and a carboxylate ester group. This compound is often used as a building block in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-formylcyclobutane-1-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be prepared by the reaction of cyclobutanone with formic acid and methanol in the presence of a catalyst. The reaction typically requires refluxing the mixture to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formylcyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products

    Oxidation: Methyl 3-carboxycyclobutane-1-carboxylate

    Reduction: Methyl 3-hydroxymethylcyclobutane-1-carboxylate

    Substitution: Products depend on the nucleophile used, such as methyl 3-aminocyclobutane-1-carboxylate or methyl 3-alkoxycyclobutane-1-carboxylate

Scientific Research Applications

Methyl 3-formylcyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclobutane derivatives. It serves as a model substrate for investigating enzyme specificity and activity.

    Medicine: Research into potential pharmaceutical applications includes the development of new drugs targeting specific biological pathways. Its derivatives may exhibit bioactivity that can be harnessed for therapeutic purposes.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 3-formylcyclobutane-1-carboxylate depends on the specific reactions it undergoes. In general, the formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. The molecular targets and pathways involved vary based on the context of its use, such as in enzyme-catalyzed reactions or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxycyclobutane-1-carboxylate
  • Methyl 3-aminocyclobutane-1-carboxylate
  • Methyl 3-methoxycyclobutane-1-carboxylate

Uniqueness

Methyl 3-formylcyclobutane-1-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester group on the cyclobutane ring. This combination of functional groups imparts distinct reactivity and allows for diverse chemical transformations. Compared to its analogs, it offers a broader range of synthetic possibilities and applications in various fields of research.

Properties

IUPAC Name

methyl 3-formylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-10-7(9)6-2-5(3-6)4-8/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQLZBUFWUZWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801198503
Record name Cyclobutanecarboxylic acid, 3-formyl-, methyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1410810-15-9
Record name Cyclobutanecarboxylic acid, 3-formyl-, methyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.